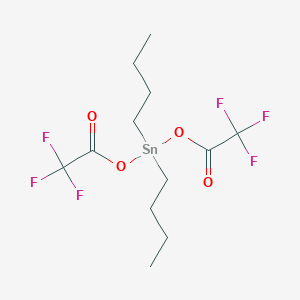

Tin dibutylditrifluoroacetate

Description

Properties

CAS No. |

52112-09-1 |

|---|---|

Molecular Formula |

C12H18F6O4Sn |

Molecular Weight |

458.97 g/mol |

IUPAC Name |

[dibutyl-(2,2,2-trifluoroacetyl)oxystannyl] 2,2,2-trifluoroacetate |

InChI |

InChI=1S/2C4H9.2C2HF3O2.Sn/c2*1-3-4-2;2*3-2(4,5)1(6)7;/h2*1,3-4H2,2H3;2*(H,6,7);/q;;;;+2/p-2 |

InChI Key |

JTRGWAAQOVTJGY-UHFFFAOYSA-L |

SMILES |

CCCC[Sn](CCCC)(OC(=O)C(F)(F)F)OC(=O)C(F)(F)F |

Canonical SMILES |

CCCC[Sn](CCCC)(OC(=O)C(F)(F)F)OC(=O)C(F)(F)F |

Other CAS No. |

52112-09-1 |

Synonyms |

Sn DBDTFA stannous dibutylditrifluoroacetate tin dibutylditrifluoroacetate |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of Tin Dibutylditrifluoroacetate

Direct Synthesis Routes for Tin Dibutylditrifluoroacetate

Direct synthesis represents the most straightforward approach to preparing this compound. This typically involves the reaction of a suitable dibutyltin (B87310) precursor with trifluoroacetic acid.

A prevalent and efficient method is the reaction between dibutyltin oxide ((Bu₂Sn)₂O) and trifluoroacetic acid (CF₃COOH). mdpi.com This reaction is an acid-base neutralization where the basic oxygen of the organotin oxide reacts with the acidic proton of the carboxylic acid. The process is driven by the formation of water as a byproduct. One documented procedure involves heating a mixture of dibutyltin oxide and trifluoroacetic acid, followed by the removal of excess acid and the water formed under reduced pressure to yield the final product. orgsyn.org

Table 1: Reaction Parameters for the Synthesis of Tin Trifluoroacetate (B77799) from an Oxide Precursor

| Parameter | Value/Condition | Source |

| Precursor | Dibutyltin Oxide | orgsyn.org |

| Reagent | Trifluoroacetic Acid | orgsyn.org |

| Temperature | 80°C | orgsyn.org |

| Reaction Time | 30 minutes | orgsyn.org |

| Post-Reaction | Removal of excess acid and water under reduced pressure | orgsyn.org |

| Yield | Quantitative | orgsyn.org |

Mechanistic Considerations in Direct Synthesis Approaches

(C₄H₉)₂SnO + 2 CF₃COOH → (C₄H₉)₂Sn(O₂CCF₃)₂ + H₂O

This reaction is favorable due to the high acidity of trifluoroacetic acid and the thermodynamic stability of the resulting organotin carboxylate and water.

To achieve high yield and purity of this compound, optimization of reaction parameters is crucial. Key parameters include temperature, stoichiometry, and removal of byproducts.

Temperature: Heating the reaction mixture, for instance to 80°C, increases the reaction rate. orgsyn.org However, excessively high temperatures are generally not required for this type of acid-base reaction.

Stoichiometry: Using a slight excess of trifluoroacetic acid can ensure the complete conversion of the dibutyltin oxide precursor. orgsyn.org

Byproduct Removal: The continuous removal of water formed during the reaction is critical to shift the equilibrium towards the product side, thereby maximizing the yield. This is often accomplished by applying a vacuum after the initial reaction period. orgsyn.org Drying the final product under vacuum at a moderate temperature (e.g., 50°C) helps to remove any residual volatile impurities, resulting in a pure, crystalline solid. orgsyn.org

Precursor Design and Ligand Exchange Strategies

Beyond direct synthesis from oxides, this compound can be prepared using other organotin precursors through ligand exchange reactions. This strategy offers versatility in synthesis design. rjpbcs.com

Organotin oxides and halides are the most common precursors for synthesizing organotin carboxylates. rjpbcs.com

Dibutyltin Oxide ((C₄H₉)₂SnO): As discussed, this is a highly effective precursor due to its direct reactivity with trifluoroacetic acid, forming water as the only byproduct. google.comd-nb.info This route is often preferred for its simplicity and high atom economy. The synthesis of tributyltin trifluoroacetate from bis(tributyltin) oxide via dropwise addition of trifluoroacetic acid at room temperature highlights the general reactivity of organotin oxides with this acid. mdpi.com

Dibutyltin Dichloride ((C₄H₉)₂SnCl₂): Dibutyltin dichloride is another versatile precursor. atamanchemicals.com To form the carboxylate, the chloride ligands must be substituted. This can be achieved by reacting dibutyltin dichloride with trifluoroacetic acid in the presence of a base to neutralize the liberated hydrochloric acid (HCl). Alternatively, the reaction can be performed with a salt of the acid, such as sodium trifluoroacetate. A general method for synthesizing dibutyltin dilaurate involves reacting dibutyltin dichloride with lauric acid in the presence of sodium ethoxide, which acts as a base. google.com A similar strategy could be adapted for trifluoroacetate.

Table 2: Comparison of Common Precursors for this compound Synthesis

| Precursor | Reaction Partner | Byproduct | Advantages | Disadvantages | Source |

| Dibutyltin Oxide | Trifluoroacetic Acid | Water | High atom economy, simple work-up | Precursor may be less stable than halide | mdpi.comorgsyn.org |

| Dibutyltin Dichloride | Trifluoroacetic Acid + Base or Sodium Trifluoroacetate | HCl (neutralized) or Sodium Chloride | Precursor is common and stable | Requires a base or salt, generates salt byproduct | atamanchemicals.comgoogle.com |

Ligand Exchange Reactions Involving Trifluoroacetic Acid Derivatives

Ligand exchange is a fundamental reaction in organometallic chemistry where one ligand is replaced by another. nih.gov In the context of organotin compounds, a carboxylate ligand can be introduced by displacing a more labile group, such as a halide or another carboxylate.

The reaction of dibutyltin dichloride with trifluoroacetic acid or its sodium salt is a classic example of ligand exchange. chemrxiv.org The driving force for this reaction is often the formation of a more stable product or the removal of a byproduct (e.g., precipitation of NaCl). Trifluoroacetic acid itself can be used to cleave other bonds in organotin compounds, such as in the deprotection of amino acid-functionalized tin sulfide (B99878) clusters, which demonstrates its high reactivity in ligand substitution contexts. d-nb.info While not a direct synthesis of the target compound, this illustrates the principle of using trifluoroacetic acid to displace other ligands.

Green Chemistry Principles in the Synthesis of Organotin Trifluoroacetates

Applying green chemistry principles to the synthesis of organotin compounds aims to reduce environmental impact and improve safety. researchgate.netcolab.ws Key principles relevant to the synthesis of this compound include waste prevention, atom economy, and the use of safer chemicals. nih.gov

Waste Prevention & Atom Economy: The direct synthesis from dibutyltin oxide and trifluoroacetic acid is highly atom-economical, as the theoretical byproduct is only water. orgsyn.org This contrasts with routes starting from dibutyltin dichloride, which generate salt byproducts that must be separated and disposed of. google.com

Safer Solvents and Conditions: Performing the synthesis under solvent-free conditions or in safer solvents is a key green objective. The reaction between dibutyltin oxide and trifluoroacetic acid can often be performed neat (without a solvent), minimizing solvent waste. orgsyn.org

Energy Efficiency: Utilizing mild reaction conditions, such as lower temperatures and shorter reaction times, contributes to energy efficiency. nih.gov The synthesis from the oxide precursor is often rapid and does not require extreme temperatures. orgsyn.org

Table 3: Application of Green Chemistry Principles to this compound Synthesis

| Green Chemistry Principle | Application in Synthesis |

| Waste Prevention | Preferring the oxide precursor route to avoid salt byproduct generation. |

| Atom Economy | The reaction of dibutyltin oxide with trifluoroacetic acid has a high atom economy, with water as the main byproduct. |

| Less Hazardous Chemical Synthesis | Using precursors and reagents that are less toxic and designing processes to minimize exposure. |

| Design for Energy Efficiency | Employing mild reaction temperatures (e.g., 80°C instead of high-temperature reflux) and minimizing reaction times. orgsyn.org |

| Use of Renewable Feedstocks | While not currently standard, future research could explore bio-based sources for the butyl groups or alternative carboxylates. |

By considering these principles, the synthesis of this compound can be designed to be more sustainable and environmentally benign.

Coordination Chemistry and Advanced Structural Characterization of Tin Dibutylditrifluoroacetate

Ligand Coordination Modes and Geometrical Analysis

The geometry and coordination environment of the central tin atom in tin dibutylditrifluoroacetate are primarily dictated by the nature of its ligands: two butyl groups and two trifluoroacetate (B77799) groups. The interplay between the coordination behavior of the trifluoroacetate ligands and the steric and electronic influence of the butyl groups defines the compound's fundamental structure.

Bidentate vs. Monodentate Coordination of Trifluoroacetate Ligands

Ligands are classified by their denticity, which refers to the number of donor atoms they use to bind to a central metal ion. byjus.com A monodentate ligand binds through a single donor atom, while a bidentate ligand uses two donor atoms to attach to the metal center. vaia.comlibretexts.orgcsbsju.edu This ability to bind through multiple sites often leads to the formation of a more stable complex, a phenomenon known as the chelate effect. vaia.comcsbsju.edu

The trifluoroacetate ion (CF₃COO⁻), like other carboxylate ligands, possesses two oxygen atoms and can exhibit versatile coordination behavior. It can act as a:

Monodentate Ligand : Binding to the tin atom through only one of its oxygen atoms. byjus.com

Bidentate Ligand : Binding through both oxygen atoms. This can occur in two distinct modes:

Chelating : Both oxygen atoms bind to the same tin atom, forming a four-membered ring.

Bridging : Each oxygen atom binds to a different tin atom, linking two metal centers together.

The specific coordination mode adopted by the trifluoroacetate ligands in this compound depends on various factors, including the steric pressure from other ligands and the conditions of crystallization. While bidentate chelation forms a stable ring, the four-membered ring created by a chelating carboxylate can be strained. byjus.com Consequently, monodentate and bridging bidentate modes are common in organotin carboxylates.

Influence of Butyl Groups on Steric and Electronic Environments

The two butyl groups (-(CH₂)₃CH₃) attached to the tin atom have a profound impact on the molecule's structure and reactivity.

Steric Influence : The butyl groups are sterically bulky. This bulkiness can hinder the approach of other ligands or parts of the same ligand to the tin center. This steric crowding may prevent the trifluoroacetate ligands from adopting a chelating bidentate mode, favoring either a monodentate coordination or a bridging mode that extends into a larger structure. The spatial arrangement of the bulky alkyl chains plays a significant role in the formation of ordered two-dimensional structures and self-assembled monolayers. nih.gov

Electronic Influence : As alkyl groups, butyl groups are electron-donating. They increase the electron density on the tin atom, which in turn influences the Lewis acidity of the metal center. This can affect the bond strength with the electronegative trifluoroacetate ligands. The electronic environment created by these groups is a key factor that can be probed by spectroscopic methods like NMR and Mössbauer spectroscopy. academie-sciences.fr

Supramolecular Assembly and Extended Structures

Beyond the individual molecule, this compound can form larger, ordered structures through non-covalent interactions. These interactions dictate the crystal packing and can lead to the formation of complex supramolecular assemblies.

Hydrogen Bonding and Weak Interactions in Crystal Packing

While this compound lacks classical hydrogen bond donors (e.g., O-H, N-H), its crystal structure is stabilized by a network of weaker non-covalent interactions. mdpi.comnih.gov These include:

Van der Waals Forces : These are significant between the hydrocarbon chains of the butyl groups, promoting their orderly packing.

Dipole-Dipole Interactions : The highly polar C-F and C=O bonds in the trifluoroacetate ligands contribute to dipole-dipole forces that help orient the molecules within the crystal lattice.

The competition and cooperation between different types of non-covalent forces, such as hydrogen bonds and metallophilic interactions, can result in a delicate balance that determines the final supramolecular architecture. unirioja.es

Formation of Polymeric Chains or Discrete Dimers/Oligomers

The coordination mode of the trifluoroacetate ligands is directly responsible for the extended structure of the compound.

Polymeric Chains : If the trifluoroacetate ligands adopt a bidentate bridging mode, they can link adjacent this compound units. This head-to-tail linkage results in the formation of one-dimensional polymeric chains. In such a structure, the coordination number of the tin atom would increase from four to five or even six. The formation of polymeric species is a known feature in organotin compounds, where bridging ligands create extended lattices. nih.gov

Discrete Dimers/Oligomers : If the trifluoroacetate ligands act in a monodentate fashion, or if steric hindrance from the butyl groups prevents polymerization, the compound may exist as discrete monomers. Alternatively, two monomers could associate through bridging trifluoroacetate ligands to form a discrete dimer. The self-assembly of molecules through hydrogen bonding or other directional forces can lead to well-defined, extended one-dimensional structures. aps.org

Spectroscopic Investigations of Coordination Environment (e.g., Mössbauer, NMR of Sn, F)

Spectroscopic techniques are invaluable for determining the coordination environment of the tin atom and the surrounding ligands without necessarily requiring a single crystal for X-ray diffraction. researchgate.net

¹¹⁹Sn Mössbauer Spectroscopy : This technique is highly sensitive to the oxidation state and the symmetry of the electronic environment around the tin nucleus. researchgate.netrsc.org The key parameters are the isomer shift (δ) and the quadrupole splitting (ΔE_Q). For an organotin(IV) compound like this compound, the isomer shift would fall in the typical range for Sn(IV). The magnitude of the quadrupole splitting provides direct insight into the geometry. A perfectly tetrahedral or octahedral environment would result in zero or very small splitting, whereas a distorted geometry, such as a five-coordinate trigonal bipyramidal structure found in a polymeric chain, would exhibit a significant quadrupole splitting value.

Table 1: Representative ¹¹⁹Sn Mössbauer Parameters for Organotin(IV) Compounds

| Coordination Number | Geometry | Isomer Shift (δ) (mm/s) | Quadrupole Splitting (ΔE_Q) (mm/s) |

|---|---|---|---|

| 4 | Tetrahedral | 1.00 - 1.60 | 0 - 1.80 |

| 5 | Trigonal Bipyramidal | 1.10 - 1.70 | 1.70 - 3.90 |

| 6 | Octahedral | 1.20 - 1.90 | 2.00 - 4.30 |

Data are representative ranges for organotin(IV) carboxylates and similar compounds.

¹¹⁹Sn NMR Spectroscopy : Tin has three NMR-active isotopes, with ¹¹⁹Sn being the most commonly studied due to its sensitivity. huji.ac.il The ¹¹⁹Sn chemical shift is extremely sensitive to the coordination number of the tin atom. academie-sciences.frnih.gov A change from a four-coordinate (monomeric) to a five- or six-coordinate (polymeric or dimeric) tin center results in a large upfield shift (to more negative ppm values). This makes ¹¹⁹Sn NMR an excellent tool for distinguishing between different structural forms in solution or the solid state. nih.gov

Table 2: Typical ¹¹⁹Sn NMR Chemical Shift Ranges by Coordination Number

| Coordination Number | Environment Example | Typical δ(¹¹⁹Sn) Range (ppm) |

|---|---|---|

| 4 | Tetracoordinate R₂SnX₂ | +200 to -60 |

| 5 | Pentacoordinate R₂SnX₂·L | -40 to -200 |

| 6 | Hexacoordinate R₂SnX₂·L₂ | -150 to -400 |

Reference: Tetramethyltin at 0 ppm. Ranges are approximate for dialkyltin compounds. huji.ac.il

¹⁹F NMR Spectroscopy : ¹⁹F NMR provides information about the trifluoroacetate ligands. The number of signals in the spectrum corresponds to the number of magnetically non-equivalent fluorine environments. nih.gov If both trifluoroacetate ligands are in identical chemical environments, a single resonance for the -CF₃ groups would be observed. If the ligands adopt different coordination modes (e.g., one monodentate and one bridging), multiple signals could arise. Furthermore, coupling between the fluorine nuclei and the tin isotopes (¹¹⁷Sn and ¹¹⁹Sn) can be observed as satellites in the spectrum, with the magnitude of the coupling constant, ²J(¹¹⁹Sn-¹⁹F), providing direct evidence of the Sn-O-C-F connectivity. huji.ac.il

Table 3: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Trifluoroacetate |

Elucidation of Tin Hybridization and Coordination Number

The coordination environment of the tin atom in dibutylditin(IV) compounds is highly dependent on the nature of the ligands and the physical state of the substance. For organotin(IV) carboxylates like this compound, the tin center can adopt various coordination numbers, which in turn dictates its hybridization state. While direct crystallographic data for unsubstituted this compound is not extensively detailed in the literature, analysis of closely related structures and general principles of organotin chemistry provides significant insight.

In the solid state, organotin compounds with the general formula R₂SnX₂ (where X is a carboxylate) often exhibit polymeric structures. nih.gov This polymerization occurs through the bridging of the carboxylate ligands, where an oxygen atom from a ligand bonded to one tin atom also coordinates to an adjacent tin atom. This bridging leads to an increase in the coordination number of the tin center beyond four.

A pertinent example is the adduct, dibutyltin (B87310) bis(trifluoroacetate) · 1,10-phenanthroline , whose structure has been elucidated by X-ray diffraction analysis. researchgate.net In this complex, the tin atom is found to be seven-coordinate . researchgate.net The geometry is described as a pentagonal bipyramidal structure. researchgate.net The two butyl groups are in axial positions, creating a trans-C-Sn-C arrangement with an angle of 166.1(2)°. researchgate.net The five equatorial positions are occupied by the two nitrogen atoms of the phenanthroline ligand and three oxygen atoms from the trifluoroacetate ligands. researchgate.net The seven-coordinate status for this compound was also supported by its solid-state ¹¹⁹Sn NMR chemical shift. researchgate.net

In solution, these polymeric structures tend to break down, leading to monomeric or dimeric species. nih.gov For a monomeric species in a non-coordinating solvent, the tin atom would likely be four-coordinate with a tetrahedral geometry, corresponding to sp³ hybridization . However, the carbonyl oxygens of the trifluoroacetate ligands can chelate the tin center, leading to a higher coordination number, typically five or six. A five-coordinate tin atom would adopt a trigonal bipyramidal geometry (sp³d hybridization ), while a six-coordinate state would result in an octahedral geometry (sp³d² hybridization ). The presence of coordinating solvents can also lead to the formation of adducts with higher coordination numbers, similar to the seven-coordinate phenanthroline adduct. nih.govresearchgate.net The specific coordination number and geometry in solution are often in a dynamic equilibrium and can be influenced by factors such as solvent polarity and temperature.

Table 1: Coordination Environment of a this compound Adduct

| Feature | Description | Reference |

|---|---|---|

| Compound | Dibutyltin bis(trifluoroacetate) · 1,10-phenanthroline | researchgate.net |

| Coordination Number | 7 | researchgate.net |

| Geometry | Pentagonal Bipyramidal | researchgate.net |

| Tin Hybridization (inferred) | sp³d³ | |

| Axial Ligands | 2 x Butyl groups | researchgate.net |

| Equatorial Ligands | 2 x N (from phenanthroline), 3 x O (from trifluoroacetate) | researchgate.net |

| C-Sn-C Bond Angle | 166.1(2)° | researchgate.net |

Analysis of Ligand Exchange Dynamics in Solution

Ligand exchange is a fundamental process in coordination chemistry, where ligands in a metal complex are replaced by other ligands from the solution. fudan.edu.cn For this compound in solution, the trifluoroacetate ligands can undergo exchange. This process is crucial as it influences the reactivity and catalytic activity of the compound. The dynamics of this exchange—the rates and mechanisms—can be investigated using various spectroscopic techniques, most notably Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov

The exchange process can be represented by the following equilibrium:

*Bu₂Sn(O₂CCF₃)₂ + L ⇌ Bu₂Sn(O₂CCF₃)L + O₂CCF₃

Here, *L represents a solvent molecule or another competing ligand. Even in the absence of other competing ligands, an intramolecular exchange or intermolecular exchange between identical molecules can occur, where the trifluoroacetate ligands rapidly associate and dissociate from the tin center.

Variable-temperature (VT) NMR spectroscopy is a powerful tool for quantifying these dynamics. unige.ch At low temperatures, the exchange is slow on the NMR timescale, and distinct signals may be observed for the coordinated and any free ligand, or for ligands in different chemical environments (e.g., chelating vs. monodentate). As the temperature is increased, the rate of exchange increases. This causes the distinct NMR signals to broaden, coalesce into a single broad peak, and finally sharpen into a time-averaged signal at high temperatures. unige.ch

By analyzing the changes in the line shape of the NMR signals as a function of temperature, key kinetic and thermodynamic parameters for the ligand exchange process can be determined. nih.govunige.ch

Table 2: Parameters from Ligand Exchange Studies

| Parameter | Method of Determination | Significance |

|---|---|---|

| Rate Constant (k) | Analysis of NMR line shapes at different temperatures. nih.gov | Quantifies the speed of the ligand exchange reaction. |

| Coalescence Temperature (Tc) | The temperature at which two exchanging signals merge into one in VT-NMR. unige.ch | Provides a qualitative measure of the exchange rate. |

| Activation Energy (Ea) | Eyring or Arrhenius plots derived from temperature-dependent rate constants. nih.gov | Represents the energy barrier that must be overcome for the exchange to occur. |

| Thermodynamic Parameters (ΔH‡, ΔS‡) | Eyring analysis of temperature-dependent rate constants. nih.gov | Provide insight into the mechanism of the exchange (associative vs. dissociative). |

Mechanistic Studies of Reactions Catalyzed by Tin Dibutylditrifluoroacetate

Catalytic Activity in Esterification and Transesterification Reactions

Tin dibutylditrifluoroacetate is an effective catalyst for both esterification and transesterification reactions. These processes are fundamental in organic synthesis for the formation of esters, which are prevalent in materials from pharmaceuticals to polyesters. The catalytic mechanism for these reactions, when mediated by organotin compounds, generally proceeds through a Lewis acid-catalyzed pathway. rsc.org

In this mechanism, the tin center of dibutylditrifluoroacetate acts as a Lewis acid, coordinating to the carbonyl oxygen of the carboxylic acid or ester. This coordination increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by an alcohol. rsc.org For transesterification, two main variations of the Lewis acid mechanism are proposed: one involving intermolecular nucleophilic attack and another involving intramolecular attack by an alcohol that has already coordinated to the tin center. rsc.org

While specific studies detailing the reaction intermediates and transition states for this compound are not extensively documented, mechanistic investigations of related monoalkyltin(IV)-catalyzed esterifications provide valuable insights. rug.nlrsc.org It is proposed that the reaction proceeds through a mononuclear mechanism. rug.nl The catalytic cycle likely involves the formation of a Lewis acid-base complex between the tin catalyst and the substrate (a carboxylic acid or ester). This initial coordination polarizes the carbonyl group. rsc.org

The subsequent nucleophilic attack by an alcohol leads to the formation of a tetrahedral intermediate. This intermediate is a key species in the reaction pathway. The rate-determining step in these catalytic cycles is often the breakdown of this tetrahedral intermediate to form the final ester product and regenerate the catalyst. rsc.org For monoalkyltin(IV) catalysts, density functional theory (DFT) calculations suggest that the carbon-oxygen bond breaking is the rate-determining step. rug.nlrsc.org

Table 1: Proposed Key Species in this compound-Catalyzed Esterification

| Species | Description | Role in Catalytic Cycle |

| Lewis Acid-Substrate Adduct | The tin center coordinated to the carbonyl oxygen of the carboxylic acid or ester. | Activation of the carbonyl group for nucleophilic attack. |

| Tetrahedral Intermediate | The species formed after the nucleophilic attack of the alcohol on the activated carbonyl carbon. | A central intermediate in the reaction pathway. |

| Transition State | The high-energy state leading to the formation and breakdown of the tetrahedral intermediate. | Determines the reaction rate. |

This table is based on general mechanisms for organotin-catalyzed esterification and transesterification reactions.

The interaction between the tin atom and oxygen-containing functional groups is fundamental to the catalytic activity of this compound. The tin center, being electrophilic, readily coordinates with the lone pair of electrons on the oxygen atom of the carbonyl group in either a carboxylic acid or an ester. rsc.org This tin-oxygen interaction is the initial and crucial step in the catalytic cycle as it activates the substrate.

Furthermore, in the proposed exchange/insertion mechanism for transesterification catalyzed by organotin(IV) compounds, the catalytic cycle involves several steps where tin-oxygen bonds are formed and broken. These steps include the associative exchange of an alcohol onto the tin compound, the coordination and insertion of the carboxylic group into the newly formed Sn-O bond of the tin alkoxide, and the subsequent associative exchange of the intermediate to release the product and regenerate the catalyst. rsc.org

Polymerization Catalysis and Advanced Materials Synthesis

Dibutyltin (B87310) compounds are widely utilized as catalysts in the synthesis of polymers. tib-chemicals.com Their applications span across various polymerization techniques, including ring-opening polymerization (ROP), polycondensation, and polyaddition reactions, leading to the production of polyesters, polyurethanes, and other advanced materials. tib-chemicals.com

This compound is anticipated to be an effective catalyst for the ring-opening polymerization (ROP) of cyclic esters like lactones. The most commonly accepted mechanism for ROP catalyzed by tin compounds is the coordination-insertion mechanism. researchgate.net

This mechanism involves the following key steps:

Initiation: The polymerization is typically initiated by a nucleophile, often an alcohol, which reacts with the tin catalyst.

Coordination: The cyclic monomer (lactone) coordinates to the Lewis acidic tin center of the catalyst. This coordination activates the monomer by making the carbonyl carbon more electrophilic.

Insertion: The coordinated monomer is then attacked by the initiator (or the growing polymer chain), leading to the opening of the lactone ring and its insertion into the tin-alkoxide bond. This step propagates the polymer chain.

This process is repeated, leading to the growth of the polymer chain. The molecular weight of the resulting polymer can often be controlled by the monomer-to-initiator ratio. researchgate.net

Butyltin catalysts, including dibutyltin derivatives, are known to be highly effective in polycondensation reactions. tib-chemicals.com These reactions involve the formation of a polymer through the repeated condensation of monomers, typically with the elimination of a small molecule like water or methanol (B129727). Dibutyltin compounds catalyze these reactions by activating the monomer units, similar to their role in esterification. They are used in the synthesis of saturated and unsaturated polyesters, alkyd resins, and polycarbonates. tib-chemicals.com

In a study on the synthesis of poly(ethylene furanoate) (PEF) through a two-stage melt polycondensation process, dibutyltin(IV) oxide (DBTO) was shown to be an effective catalyst. rsc.org While titanate catalysts were found to be the most reactive in the polycondensation stage, DBTO also demonstrated significant catalytic activity. rsc.org

Lewis Acidity and Acid-Catalyzed Transformations

The catalytic activity of this compound is fundamentally linked to its Lewis acidic character. The tin atom in organotin(IV) compounds can expand its coordination number by interacting with Lewis bases, such as molecules containing oxygen or nitrogen atoms with non-bonding electron pairs. rsc.org This property allows it to function as a potent Lewis acid catalyst in a range of organic transformations beyond esterification and polymerization.

The trifluoroacetate (B77799) ligands in this compound are expected to enhance the Lewis acidity of the tin center due to the electron-withdrawing nature of the trifluoromethyl groups. This increased Lewis acidity can lead to higher catalytic activity in various acid-catalyzed reactions. While specific studies on the Lewis acidity of this compound are limited, the principles of Lewis acidity in organotin compounds are well-established. rsc.org For instance, tin(IV) complexes are known to catalyze reactions where the activation of a carbonyl group is a key step.

Nature of the Active Catalytic Species under Reaction Conditions

The precise nature of the active catalytic species in reactions catalyzed by dibutyltin dicarboxylates is often complex and dependent on the specific reaction conditions, including the presence of reactants like alcohols. researchgate.netnih.gov It is widely proposed that the initial organotin compound is a precatalyst that transforms into the true catalytic species in the reaction medium.

One prevalent hypothesis suggests the in-situ formation of an organotin alkoxide as the dominant catalytic species, particularly in reactions involving alcohols, such as esterification and urethane (B1682113) formation. researchgate.netnih.govresearchgate.net This occurs through an alcoholysis reaction where one or both of the carboxylate ligands are displaced by an alkoxide group from the reactant alcohol. The resulting tin alkoxide is considered a more potent catalyst than the parent dicarboxylate. researchgate.net

For instance, in urethane formation, theoretical and experimental studies on dibutyltin dicarboxylates indicate that an alkoxide complex is formed between the catalyst and the alcohol. researchgate.netnih.gov This complex is believed to be the primary catalyst for the subsequent reaction with an isocyanate. researchgate.net The reaction mechanism is thought to proceed through the coordination of the isocyanate to the tin center of the alkoxide complex, followed by the insertion of the isocyanate into the Sn-O bond of the alkoxide. sci-hub.ru

In the context of this compound, the highly electronegative trifluoroacetate ligands would be excellent leaving groups, likely facilitating the formation of the corresponding tin alkoxide in the presence of an alcohol. The enhanced Lewis acidity of the tin center would further promote the coordination of the alcohol, initiating the catalytic cycle.

Furthermore, under certain conditions, especially in solution, dialkyltin(IV) dicarboxylates can exist in equilibrium between monomeric, polymeric, and cyclooligomeric structures. acs.org The formation of these different species can be influenced by the nature of the carboxylate ligand and the solvent. acs.org It is plausible that one of these aggregated forms, or a species in dynamic exchange with them, could be the active catalyst or a precursor to it. Spectroscopic studies on various dibutyltin(IV) complexes have shown that their solid-state structure may not be retained in solution, where dynamic equilibria often exist. rsc.org

The potential for hydrolysis of the carboxylate ligands, particularly in the presence of water, could also lead to the formation of various hydroxo- and oxo-bridged species, such as distannoxanes. lupinepublishers.comresearchgate.net These species themselves are known to be catalytically active. rsc.orglupinepublishers.comorganic-chemistry.org For example, dibutyltin oxide is a well-known catalyst for esterification and transesterification reactions. rsc.orgorganic-chemistry.org

Table 1: Plausible Active Catalytic Species Derived from Dibutyltin Dicarboxylates

| Proposed Active Species | Formation Pathway | Key Characteristics |

| Organotin Alkoxide | Alcoholysis of the parent dicarboxylate | Generally considered a more active catalyst than the dicarboxylate. |

| Monomeric Dibutyltin Dicarboxylate | Dissolution in a non-coordinating solvent | Lewis acidic species that can coordinate with substrates. |

| Cyclooligomeric Species | Self-assembly in solution | May exhibit different reactivity compared to the monomer. |

| Distannoxanes | Hydrolysis of the parent dicarboxylate | Known to be effective catalysts in their own right. |

Solvent Effects on Catalytic Performance and Selectivity

In reactions catalyzed by dibutyltin dicarboxylates, polar solvents can play a significant role in the catalytic mechanism. researchgate.net For example, in urethane formation, there is evidence to suggest that in a polar medium, the dominant catalyst is an organotin alkoxide. researchgate.net The polarity of the solvent can influence the equilibrium of the alcoholysis reaction, thereby affecting the concentration of the active catalytic species.

The coordinating ability of the solvent is also a critical factor. Strongly coordinating solvents can compete with the substrates for coordination sites on the tin atom, potentially inhibiting the catalytic activity. organic-chemistry.org Conversely, non-coordinating or weakly coordinating solvents are often preferred as they allow for the unimpeded interaction of the reactants with the catalyst. For instance, in the selective sulfonylation of diols catalyzed by dibutyltin oxide, dichloromethane (B109758) was found to be the optimal solvent, while a coordinating solvent like methanol hindered the reaction due to competitive binding at the tin center. organic-chemistry.org

The solubility of the organotin catalyst in the reaction medium is essential for homogeneous catalysis. The butyl groups on this compound contribute to its solubility in common organic solvents. gelest.com The choice of solvent can also impact the aggregation state of the catalyst in solution, potentially altering its reactivity. acs.org

Furthermore, the solvent can influence the selectivity of a reaction. By stabilizing certain transition states over others, a solvent can direct the reaction towards a desired product. While specific studies on solvent effects for this compound are scarce, the general principles observed for other organotin catalysts are likely to apply. The polarity, coordinating ability, and solubility parameters of the solvent must be carefully considered to optimize the catalytic performance.

Table 2: Influence of Solvent Properties on Organotin Catalysis

| Solvent Property | Effect on Catalysis | Example |

| Polarity | Can influence the reaction mechanism and the nature of the active species. | In urethane formation, polar solvents may favor the formation of an organotin alkoxide as the active catalyst. researchgate.net |

| Coordinating Ability | Strongly coordinating solvents can inhibit catalysis by competing for coordination sites on the tin atom. | Methanol can hinder dibutyltin oxide catalyzed sulfonylation by binding to the tin center. organic-chemistry.org |

| Solubility | Affects the homogeneity of the catalytic system and the availability of the catalyst. | The lipophilic alkyl groups on organotin compounds enhance their solubility in non-polar organic solvents. lupinepublishers.com |

| Aprotic vs. Protic | Protic solvents can react with the catalyst or intermediates. | Aprotic dipolar solvents can favor the direct synthesis of organotin compounds. researchgate.net |

Applications in Advanced Chemical Synthesis and Material Science

Catalysis in Organic Transformations

Organotin compounds, including Tin dibutylditrifluoroacetate, are recognized for their catalytic prowess in a variety of organic reactions. gelest.comsongwon.com They often act as Lewis acids, facilitating reactions by activating substrates. poliuretanos.com.br The specific nature of the organic and anionic groups attached to the tin atom allows for fine-tuning of their catalytic properties.

The formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds is fundamental to the synthesis of complex organic molecules. sigmaaldrich.comvanderbilt.edumdpi.com While direct evidence for this compound in specific named C-C bond-forming reactions is not extensively documented in the provided results, the broader class of organotin compounds is instrumental in this area. For instance, organotin reagents are famously used in the Stille coupling, a versatile C-C bond-forming reaction. gelest.com

Radical reactions, often initiated by tin hydrides, also play a crucial role in C-C bond formation. libretexts.org These reactions can be highly effective for creating five-membered rings through intramolecular cyclization. libretexts.org While not a hydride, the electrophilic nature of the tin center in this compound could potentially influence such transformations.

The synthesis of copolymers of dibutyltin (B87310) maleate (B1232345) with vinyl monomers has been reported for creating coatings with good stability and yellowing resistance. researchgate.net This highlights the utility of related dibutyltin compounds in forming polymers through C-C bond linkages. researchgate.net

| Reaction Type | Catalyst/Reagent Class | Significance |

| Cross-Coupling | Organotin Compounds | Versatile C-C bond formation |

| Radical Cyclization | Tin Hydrides | Formation of cyclic structures |

| Copolymerization | Dibutyltin Maleate | Creation of stable coatings |

The development of stereoselective catalysts is a primary goal in modern organic synthesis. While the direct use of this compound in asymmetric catalysis is not explicitly detailed, the modification of related organotin compounds has shown promise in this area. For instance, dibutyltin hydrides with chiral auxiliaries, such as camphorsulfonyl groups, have been synthesized and studied for the stereoselective reduction of ketones. nih.gov These studies demonstrate that the attachment of chiral ligands to a dibutyltin moiety can induce enantioselectivity in chemical transformations. nih.gov This suggests a potential avenue for developing chiral variants of this compound for asymmetric catalysis.

Polymerization Initiators and Catalysts for Specialty Polymers

Tin compounds are widely employed as catalysts and initiators in polymerization reactions. gelest.comtib-chemicals.comtcichemicals.com Their effectiveness stems from their ability to coordinate with monomers and facilitate the chain growth process. ripublication.comwikipedia.org

Tin compounds, particularly tin(II) octoate, are the most common catalysts used in the ring-opening polymerization (ROP) of cyclic esters like lactide and caprolactone (B156226) to produce biodegradable polymers such as polylactides (PLA) and polycaprolactones (PCL). ripublication.comwikipedia.orgnih.govpreprints.org These polymers are of significant interest due to their biocompatibility and environmental degradability. wikipedia.orgnih.govmdpi.com

While tin(II) octoate is the industry standard, other organotin compounds, including dibutyltin derivatives, have also been investigated as catalysts for these polymerizations. wiley.comugent.be For example, dibutyltin-bis-acetate has been used in the polymerization of L-lactide. wiley.com The choice of catalyst can influence the properties of the resulting polymer, such as its molecular weight and the formation of linear versus cyclic chains. wiley.com The synthesis of highly branched polycaprolactone (B3415563) has been achieved using tin octanoate (B1194180) as a catalyst. nih.govrsc.org

The general mechanism for the tin-catalyzed ROP of lactide involves the coordination of the monomer to the tin center, followed by nucleophilic attack and ring opening to propagate the polymer chain. rsc.org

| Polymer | Monomer | Common Catalyst |

| Polylactide (PLA) | Lactide | Tin(II) Octoate |

| Polycaprolactone (PCL) | ε-Caprolactone | Tin(II) Octoate |

Living polymerization is a form of chain-growth polymerization where the ability of a growing polymer chain to terminate is removed. wikipedia.orgfujifilm.com This allows for the synthesis of polymers with well-defined molecular weights and low polydispersity. wikipedia.orgfujifilm.com While classic living polymerizations often involve anionic or cationic mechanisms, controlled/living radical polymerization (CRP) has emerged as a powerful technique. rsc.orgwikipedia.org

Organotin compounds can play a role in various polymerization mechanisms. For instance, tin tetrachloride is used as a co-initiator in the living cationic polymerization of isobutylene. wikipedia.org In the realm of radical polymerization, while not a direct initiator in the typical sense of AIBN or benzoyl peroxide, organotin compounds can influence the polymerization process. wikipedia.org For example, tin catalysts can be used in conjunction with other initiators to control the polymerization of certain monomers. fujifilm.com

The development of tin-free radical chemistry is an active area of research, often employing the persistent radical effect with alkoxyamines. rsc.org However, the versatility of tin compounds ensures their continued relevance in specialized polymerization applications.

Precursors for Tin-Containing Functional Materials

Tin trifluoroacetates, including by extension organotin trifluoroacetates, are effective vapor-phase single-source precursors for the deposition of fluorine-doped tin oxide (F-doped SnO₂). researchgate.net F-doped SnO₂ is a transparent conducting oxide with applications in solar cells, low-emissivity glass, and touch screens. The volatility of the precursor is a key factor in chemical vapor deposition (CVD) processes. researchgate.net

Development of Tin Oxide Nanomaterials and Thin Films

This compound, an organotin compound, is a valuable precursor for creating tin oxide (SnO₂) nanomaterials and thin films. thermofisher.com These materials are synthesized through processes like chemical vapor deposition (CVD), where the precursor is vaporized and decomposes on a heated surface to form a film. nih.govresearchgate.net A specific and advantageous method is aerosol-assisted chemical vapor deposition (AACVD), which can overcome limitations of other techniques. researchgate.netrsc.org In AACVD, a solution of the precursor is aerosolized and transported to a heated substrate, allowing for the formation of nanostructured SnO₂ films at relatively low temperatures. nih.govnih.gov This method facilitates the single-step formation of tin oxide nanorods and their integration with silicon micromachined platforms. nih.govnih.gov

The properties of the resulting tin oxide films are highly dependent on the deposition conditions. researchgate.net For instance, in AACVD, adjusting the deposition temperature, precursor concentration, and the solvent can control the growth and structure of the nanomaterials. nih.gov The thermal decomposition of organotin precursors like dibutyltin bis(trifluoroacetate) leads to crystalline SnO₂. mdpi.com The trifluoroacetate (B77799) component of the molecule is particularly significant as it serves as an in-situ source for fluorine, enabling the production of fluorine-doped tin oxide (FTO) thin films. acs.orgresearchgate.net This doping is crucial for enhancing the material's electrical conductivity, a key property for its use in optoelectronics. acs.org Various organotin precursors are explored for these applications, with a focus on achieving high-quality films with desirable characteristics. bath.ac.ukrsc.orgresearchgate.net

The synthesis of tin oxide can also be achieved through other chemical routes like the sol-gel method, which involves creating a tin-containing gel that is then heat-treated. nih.govd-nb.info Regardless of the method, the goal is often to produce materials with specific morphologies, such as nanorods or nanopyramids, to maximize their functional properties. nih.govnih.govnih.gov

| Precursor Type | Deposition Method | Resulting Material | Key Feature |

| Organotin Compounds | Aerosol-Assisted Chemical Vapor Deposition (AACVD) | Tin Oxide (SnO₂) Nanorods | Lower temperature synthesis compared to other CVD methods. nih.gov |

| Organotin Fluoroalkoxides | Atmospheric Pressure Chemical Vapor Deposition (APCVD) | Fluorine-doped Tin Oxide (FTO) Films | In-situ fluorine doping for enhanced conductivity. acs.org |

| Tin(IV) Chloride | Aerosol-Assisted Chemical Vapor Deposition (AACVD) | Nanostructured SnO₂ Films | Film structure controlled by temperature and precursor concentration. nih.gov |

| Organotin Fluoro-carboxylates | Atmospheric Pressure Deposition | Fluorine-doped Tin Oxide (FTO) Films | Direct synthesis of FTO films. researchgate.net |

Applications in Optoelectronics and Sensors

The tin oxide (SnO₂) and fluorine-doped tin oxide (FTO) materials derived from precursors like this compound have significant applications in optoelectronics and sensor technology. thermofisher.comresearchgate.net

In optoelectronics, FTO films are highly valued as transparent conducting oxides (TCOs). researchgate.net Their combination of high electrical conductivity and optical transparency makes them essential components in devices like solar cells, flat-panel displays, and electrochromic smart windows. harvard.edugoogle.com.pggoogle.com For example, FTO serves as the front electrode in certain types of solar cells, allowing light to pass through to the active layer while also collecting the electrical current generated. harvard.eduucl.ac.uk The performance of these devices is directly related to the quality of the TCO, with low resistivity and high transparency being critical factors. nih.gov The use of FTO can be an alternative to the more expensive indium tin oxide (ITO), which is a standard TCO in the industry. ucl.ac.uk

In the field of sensor technology, the nanostructured nature of SnO₂ makes it an excellent material for gas sensors. nih.govresearchgate.net SnO₂ is a semiconductor whose electrical resistance changes in the presence of various gases. rsc.org The high surface area of nanostructured films, such as those composed of nanorods, enhances their sensitivity to gases like hydrogen (H₂), nitrogen dioxide (NO₂), and hydrogen sulfide (B99878) (H₂S). nih.govnih.govrsc.org The functional properties of these sensors can be further improved by functionalizing the SnO₂ nanorods with nanoparticles, such as gold, which can enhance sensing capabilities towards specific gases. nih.govnih.gov The ability to create these sensitive layers directly on micro-machined platforms using methods like AACVD is a significant advantage for producing integrated sensor devices. nih.govnih.gov These sensors are valued for their potential in room-temperature operation and high selectivity. rsc.org

| Application Area | Material | Function | Key Property |

| Optoelectronics | Fluorine-doped Tin Oxide (FTO) | Transparent Conducting Electrode | High optical transparency and low electrical resistivity. harvard.eduucl.ac.uk |

| Solar Cells | Fluorine-doped Tin Oxide (FTO) | Front Electrode | Allows light transmission while collecting current. harvard.edu |

| Gas Sensors | Tin Oxide (SnO₂) Nanorods | Sensing Layer | Electrical resistance changes upon gas exposure. nih.govrsc.org |

| Smart Windows | Fluorine-doped Tin Oxide (FTO) | Electrochromic Layer Component | Modulates light transmissivity. google.com |

Theoretical and Computational Investigations of Tin Dibutylditrifluoroacetate

Electronic Structure and Bonding Analysis

The electronic structure of a molecule dictates its fundamental chemical and physical properties. Through sophisticated computational techniques, it is possible to map the distribution of electrons within tin dibutylditrifluoroacetate and to characterize the nature of the chemical bonds that hold the molecule together.

Density Functional Theory (DFT) Studies on Ground State Geometries

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of many-body systems. arxiv.org The fundamental premise of DFT is that all ground-state properties of a system can be determined from its electron density. arxiv.org This approach is used to investigate the ground state geometry of this compound, which corresponds to the molecule's most stable three-dimensional arrangement of atoms.

To determine the ground state geometry, a geometry optimization is performed. This process systematically alters the positions of the atoms in the molecule until the configuration with the minimum total energy is found. arxiv.org For this compound, this would involve calculating the forces on each atom and adjusting their coordinates until these forces are negligible. The choice of the exchange-correlation functional (e.g., B3LYP, PBE0) and the basis set (e.g., 6-31G(d,p), def2-TZVP) are critical in DFT calculations as they influence the accuracy of the results. arxiv.orgdiva-portal.org

The optimized geometry would reveal key structural parameters such as bond lengths, bond angles, and dihedral angles. For instance, the Sn-C bonds of the butyl groups and the Sn-O bonds of the trifluoroacetate (B77799) ligands would be of particular interest. The coordination geometry around the central tin atom, which is expected to be tetrahedral or distorted octahedral depending on intermolecular interactions, would also be a key finding from these calculations.

Table 1: Predicted Ground State Geometrical Parameters for this compound (Illustrative) This table is illustrative and represents the type of data that would be generated from DFT calculations. Actual values would require specific computational studies.

| Parameter | Predicted Value |

|---|---|

| Sn-C Bond Length (Å) | ~2.15 - 2.20 |

| Sn-O Bond Length (Å) | ~2.10 - 2.25 |

| C-Sn-C Bond Angle (°) | ~110 - 130 |

| O-Sn-O Bond Angle (°) | ~80 - 100 |

Natural Bond Orbital (NBO) and Quantum Theory of Atoms in Molecules (QTAIM) Analysis

To gain a deeper understanding of the bonding within this compound, Natural Bond Orbital (NBO) and Quantum Theory of Atoms in Molecules (QTAIM) analyses can be employed.

NBO analysis transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. uni-muenchen.deq-chem.com This method allows for the quantification of the Lewis-like structure of the molecule. uni-muenchen.de For this compound, NBO analysis would provide insights into the hybridization of the tin, carbon, and oxygen atoms. It would also quantify the donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals, which are crucial for understanding delocalization and hyperconjugation effects. uni-muenchen.deuba.ar These interactions can be quantified energetically using second-order perturbation theory. uba.ar

Table 2: Illustrative NBO Analysis Data for Key Bonds in this compound This table is illustrative and represents the type of data that would be generated from NBO analysis.

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| C-H (butyl) | σ*(Sn-C) | ~0.5 - 1.5 | Hyperconjugation |

| LP(O) | σ*(Sn-O) | > 5.0 | Resonance/Ionic Interaction |

QTAIM provides a rigorous definition of atoms and chemical bonds based on the topology of the electron density. wikipedia.orgamercrystalassn.org Developed by Richard Bader, this theory defines atoms as regions of space bounded by zero-flux surfaces in the gradient vector field of the electron density. amercrystalassn.org The presence of a bond path, a line of maximum electron density linking two atomic nuclei, is a necessary condition for the existence of a chemical bond. ias.ac.in

The analysis of the electron density at the bond critical points (BCPs) along these paths provides quantitative information about the nature of the chemical bonds. For example, the value of the electron density (ρ) and its Laplacian (∇²ρ) at the BCP can distinguish between shared-shell (covalent) and closed-shell (ionic, van der Waals) interactions. muni.cz In this compound, QTAIM analysis would be used to characterize the covalent nature of the Sn-C bonds and the more ionic character of the Sn-O bonds.

Reaction Pathway Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions, providing detailed information about the energetic and structural changes that occur as reactants are converted into products.

Calculation of Activation Barriers and Reaction Energies

For any proposed reaction involving this compound, such as its synthesis or its role in a catalytic process, computational methods can be used to calculate the reaction energies and activation barriers. The reaction energy (ΔE) is the difference in energy between the products and the reactants, indicating whether a reaction is exothermic (releases energy) or endothermic (requires energy).

The activation barrier (Ea), or activation energy, is the energy required to reach the transition state, which is the highest energy point along the reaction pathway. A high activation barrier corresponds to a slow reaction rate, while a low activation barrier indicates a faster reaction. These parameters are typically calculated using methods like DFT. rsc.org Locating the transition state structure, which is a first-order saddle point on the potential energy surface, is a critical step in these calculations. diva-portal.org

Molecular Dynamics Simulations of Ligand Exchange and Catalytic Cycles

Molecular dynamics (MD) simulations provide a way to study the time evolution of a molecular system, capturing the motions of atoms and molecules at a finite temperature. nih.gov This technique can be used to investigate dynamic processes such as ligand exchange reactions and full catalytic cycles involving this compound.

In an MD simulation, the forces on each atom are calculated from a potential energy function, and Newton's equations of motion are integrated numerically to generate a trajectory of the system over time. mdpi.com For complex reactions, ab initio molecular dynamics (AIMD) can be employed, where the forces are calculated on-the-fly using quantum mechanical methods like DFT. nih.gov

By simulating the behavior of this compound in the presence of other reactants or solvent molecules, MD simulations can reveal the pathways for ligand association and dissociation. nih.gov They can also be used to explore the conformational changes that the catalyst undergoes during a catalytic cycle and to identify key intermediates and transition states. nih.gov

Prediction of Reactivity and Selectivity Profiles

A key goal of computational chemistry is to predict the reactivity and selectivity of molecules, which is crucial for designing new catalysts and functional materials.

Theoretical models can be used to predict how this compound will behave in different chemical environments. For instance, the molecule's frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key indicators of its reactivity. The energy and shape of the HOMO are related to the molecule's ability to donate electrons, while the LUMO relates to its ability to accept electrons. The HOMO-LUMO gap can be an indicator of the molecule's kinetic stability. researchgate.net

Furthermore, various reactivity descriptors derived from DFT, such as chemical potential, hardness, and the Fukui function, can provide quantitative predictions of where a molecule is most likely to react. These descriptors can help in understanding and predicting the regioselectivity and stereoselectivity of reactions involving this compound. For example, by analyzing the Fukui function, one can identify the most electrophilic and nucleophilic sites within the molecule, thereby predicting how it will interact with other reagents.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

Quantitative Structure-Activity Relationship (QSAR) Studies

The biological and chemical activities of organotin compounds are significantly influenced by their structure. researchgate.net For instance, the number and nature of organic groups attached to the tin atom are critical determinants of their properties. sysrevpharm.org Generally, the biological activity of organotin compounds follows the order: RSnX₃ < R₂SnX₂ < R₄Sn << R₃SnX. researchgate.net Aryl groups tend to result in less toxic compounds compared to alkyl groups. researchgate.net

QSAR studies on organotin compounds often employ a variety of descriptors, ranging from physicochemical parameters to quantum chemical descriptors, to predict activities such as biotoxicity and chromatographic parameters. researchgate.net These studies are pivotal in designing compounds with high activity for specific applications, including as catalysts. researchgate.net The goal of such studies is to build models that can reliably predict the activity of new, untested compounds, thereby streamlining the discovery and development process. mdpi.com

The following table summarizes findings from QSAR and related computational studies on various organotin compounds, which can be extrapolated to understand the potential behavior of this compound.

| Compound Class | Activity Studied | Key Findings & Descriptors Used |

| Organotin(IV) Compounds | Biological Activity (general) | The number and nature of organic substituents on the tin atom are primary determinants of activity. Aryl groups generally lead to lower toxicity than alkyl groups. researchgate.net |

| Diorganotin(IV) Complexes | Antimicrobial & Antitumor Activity | Complexation with ligands can enhance biological activity. Pentacoordinated geometries are often observed. Descriptors can include molecular shape and electronic properties. researchgate.netresearchgate.net |

| Dibutyltin (B87310) Compounds | Ecotoxicity | QSAR models can correlate structural descriptors like log P (lipophilicity) and polar surface area with ecotoxicity data from analogous compounds. |

| Organotin(IV) Derivatives | Antibacterial Potential | Computational studies show that HOMO-LUMO energy gaps can be correlated with reactivity and biological activity. tandfonline.com |

| Organophosphorus Pesticides (for comparison) | Acute Toxicity | Descriptors such as lipophilicity, molar refractivity, and hydrogen bonding ability have been shown to be useful in predicting toxicity. europa.eu |

This table is generated based on available data for analogous compounds and serves as a predictive framework in the absence of specific studies on this compound.

Design Principles for Novel Organotin Catalysts

The design of novel organotin catalysts is guided by a deep understanding of their reaction mechanisms and the principles of green chemistry. bdmaee.net Organotin compounds, including dibutyltin derivatives, are widely used as catalysts in various industrial processes, such as the synthesis of polyurethanes and silicones. nih.govlupinepublishers.com The development of new catalysts aims to enhance efficiency, selectivity, and environmental compatibility. bdmaee.net

Computational methods, particularly Density Functional Theory (DFT), have been instrumental in elucidating the catalytic mechanisms of organotin compounds. nih.govkln.ac.lk For instance, in urethane (B1682113) formation, studies have shown that organotin dicarboxylates react with an alcohol to form an alkoxide complex, which is the actual catalytic species. nih.govkln.ac.lk This complex then interacts with the isocyanate to form the urethane and regenerate the catalyst. kln.ac.lk Understanding these mechanistic details allows for the rational design of catalysts with improved performance.

The principles of green chemistry are also a major driver in the design of new organotin catalysts. bdmaee.net These principles advocate for the use of less toxic substances, improved atom economy, and the design of safer chemicals. bdmaee.net Organotin catalysts are often considered a greener alternative to more toxic metal-based catalysts, such as those containing lead or mercury. bdmaee.net

Key design principles for novel organotin catalysts are summarized in the table below.

| Design Principle | Description | Relevance to Organotin Catalysts |

| Mechanistic Insight | Understanding the detailed reaction pathway to identify the active catalytic species and rate-determining steps. | DFT studies on organotin dicarboxylates have shown the formation of an alkoxide complex as the key catalytic intermediate in urethane synthesis. nih.govkln.ac.lk This knowledge allows for the modification of the catalyst structure to stabilize this intermediate and enhance reaction rates. |

| Ligand Modification | Altering the ligands attached to the tin atom to modulate catalytic activity, selectivity, and solubility. | The nature of the carboxylate ligand in organotin dicarboxylates can influence the catalyst's sensitivity and effectiveness, particularly with different types of isocyanates (aliphatic vs. aromatic). kln.ac.lk Trifluoroacetate ligands, for example, can significantly alter the electronic properties of the tin center. |

| Structural Versatility | Exploiting the ability of tin to adopt various coordination geometries to create catalysts with specific steric and electronic properties. | Diorganotin(IV) complexes can form pentacoordinated or hexacoordinated structures depending on the ligands, which can influence their catalytic activity. researchgate.net |

| Reduced Toxicity | Designing catalysts with lower intrinsic toxicity to minimize environmental and health impacts. | This aligns with the principles of green chemistry. bdmaee.net Research focuses on creating highly efficient catalysts so that smaller quantities are needed, and on selecting organic groups and ligands that are less harmful. bdmaee.net |

| Enhanced Stability and Reusability | Developing robust catalysts that can withstand reaction conditions and be recycled, improving the overall efficiency and sustainability of the process. | This can involve anchoring the catalyst to a solid support or designing it for easy separation from the reaction mixture. |

By applying these principles, researchers can systematically develop new organotin catalysts, potentially including novel derivatives of this compound, with superior performance and a more favorable environmental profile.

Advanced Analytical Techniques for Characterization and Mechanistic Elucidation of Tin Dibutylditrifluoroacetate

Solid-State Characterization Methodologies

Solid-state analysis is crucial for understanding the intrinsic properties of Tin dibutylditrifluoroacetate in its crystalline form. Techniques such as X-ray diffraction and solid-state Nuclear Magnetic Resonance (NMR) offer powerful means to probe the atomic arrangement, polymorphism, and local electronic environments within the crystal lattice.

For this compound, an SCXRD analysis would reveal the exact nature of the coordination between the tin atom and the trifluoroacetate (B77799) ligands. It would clarify whether the carboxylate groups act as monodentate or bidentate ligands, which in turn determines the coordination number and geometry of the tin atom (e.g., distorted tetrahedral, trigonal bipyramidal, or octahedral). This structural information is foundational for interpreting the compound's reactivity and physical properties. While specific crystallographic data for this compound is not detailed in the available literature, the table below illustrates the type of detailed structural parameters that would be obtained from such an analysis.

Interactive Table 1: Exemplar Single-Crystal X-ray Diffraction Data This table represents the type of data that would be generated from an SCXRD analysis. Specific values for this compound are not available in the provided search results.

| Parameter | Atoms Involved | Value | Significance |

|---|---|---|---|

| Bond Length | Sn-C (butyl) | Typical ~2.1-2.2 Å | Defines the covalent bond between tin and the alkyl groups. |

| Bond Length | Sn-O (acetate) | Typical ~2.1-2.4 Å | Indicates the nature (covalent vs. dative) of the tin-oxygen bond. |

| Bond Angle | C-Sn-C | Varies with geometry | A key indicator of the coordination geometry around the tin atom. |

| Bond Angle | O-Sn-O | Varies with geometry | Defines the bite angle of the carboxylate ligand if it is bidentate. |

Powder X-ray diffraction (PXRD) is an essential technique for the characterization of bulk crystalline materials. Unlike SCXRD, which requires a single, high-quality crystal, PXRD can be performed on a polycrystalline powder. The resulting diffraction pattern serves as a unique "fingerprint" for a specific crystalline phase.

In the context of this compound, PXRD is the primary tool for identifying its solid-state form and detecting the presence of different polymorphs. Polymorphism, the ability of a substance to exist in more than one crystal structure, can significantly impact a compound's physical properties, such as solubility and stability. A PXRD analysis can quickly confirm the phase purity of a synthesized batch, identify any crystalline impurities, or monitor for phase transitions that may occur under different temperature or pressure conditions. More than 90% of pharmaceutical compounds, a field with analogous analytical needs, exhibit more than one solid form, highlighting the importance of this characterization. nih.gov

Solution-Phase Spectroscopic Methods

The behavior of this compound in solution can differ significantly from its solid-state structure. Spectroscopic methods are vital for determining its structure, dynamics, and the presence of various species in equilibrium.

Multi-nuclear NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organotin compounds in solution. By probing different nuclei, a comprehensive picture of the molecule's connectivity and environment can be assembled.

¹H and ¹³C NMR: These spectra provide information about the organic butyl groups attached to the tin atom. The chemical shifts and coupling patterns confirm the structure of the alkyl chains.

¹⁹F NMR: This is highly specific to the trifluoroacetate ligands. The ¹⁹F chemical shift is very sensitive to the electronic environment, and its value can provide insights into the nature of the carboxylate group's interaction with the tin center. The chemical shifts for trifluoroacetyl groups typically range from -67 to -85 ppm relative to CFCl₃. researchgate.net

¹¹⁹Sn NMR: As the central atom, the ¹¹⁹Sn nucleus provides the most direct information about the coordination environment at the metal. The ¹¹⁹Sn chemical shift is highly dependent on the coordination number of the tin atom and the nature of the attached ligands. For instance, four-coordinate tin generally appears in a different chemical shift region than five- or six-coordinate tin, allowing for the determination of the solution-state geometry. A sharp, single resonance in the ¹¹⁹Sn spectrum often indicates the presence of a single dominant species in solution.

Interactive Table 2: Information from Multi-Nuclear NMR

| Nucleus | Type of Information Obtained |

|---|---|

| ¹H | Structure and conformation of the butyl chains. |

| ¹³C | Carbon framework of the butyl groups and trifluoroacetate ligands. |

| ¹⁹F | Electronic environment of the trifluoroacetate ligand. |

Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique that allows for the transfer of ions from solution into the gas phase with minimal fragmentation. uni-goettingen.de This makes it exceptionally well-suited for identifying the molecular weight of the parent compound and, crucially, for detecting solution-phase species and reaction intermediates that may be present in low concentrations.

For this compound, ESI-MS could be used to observe the parent molecule as a protonated or sodiated adduct. Furthermore, in mechanistic studies of reactions involving this compound, ESI-MS can identify key intermediates by detecting ions corresponding to the loss of a ligand, such as [Bu₂Sn(O₂CCF₃)]⁺, or the formation of adducts with solvent or other reactants. researchgate.net The ability to directly observe these transient species provides invaluable evidence for proposed reaction pathways. preprints.org

In-Situ and Operando Spectroscopies for Catalytic Studies

When this compound is used as a catalyst, for example in vulcanization or oxidation reactions, it is critical to understand its structure and chemical state under actual reaction conditions. rsc.org In-situ and operando spectroscopy are advanced techniques that monitor the catalyst as it functions, providing dynamic information about the catalytically active species and potential deactivation pathways.

Techniques such as in-situ X-ray Absorption Spectroscopy (XAS) or Raman spectroscopy could be employed to study a catalytic process involving this compound. These methods allow for the determination of the catalyst's structure while it is actively participating in the reaction. For example, XAS could track changes in the tin atom's coordination number and local environment as reactants bind and products are released. This provides direct insight into the structure-performance relationship of the catalyst, which is essential for optimizing catalytic activity, selectivity, and stability.

Fourier Transform Infrared (FTIR) and Raman Spectroscopy during Reactions

FTIR and Raman spectroscopy are powerful non-destructive techniques for real-time reaction monitoring, providing a molecular-level understanding of chemical transformations. horiba.comupenn.eduksu.edu.sa These vibrational spectroscopies are complementary, with their selection rules determining which molecular vibrations are active in each. For this compound, these techniques are invaluable for tracking the consumption of reactants and the formation of intermediates and products by monitoring characteristic vibrational frequencies.

In a typical reaction involving this compound, FTIR and Raman spectroscopy can identify and quantify the key functional groups. The trifluoroacetate group exhibits strong characteristic vibrations. The symmetric and asymmetric stretching vibrations of the carboxylate group (COO) are particularly informative. Furthermore, the carbon-fluorine (C-F) bonds of the trifluoroacetate ligand have strong infrared absorptions. The dibutyltin (B87310) moiety also presents distinct vibrational modes, including the stretching and bending of Sn-C and Sn-O bonds.

Detailed Research Findings:

During a reaction, changes in the coordination environment of the tin atom and the bonding of the trifluoroacetate ligands can be observed. For instance, the shift in the vibrational frequency of the C=O bond in the trifluoroacetate ligand can indicate its coordination mode (e.g., monodentate, bidentate). The Sn-O and Sn-C stretching frequencies are sensitive to the geometry and coordination number of the tin center.

A hypothetical reaction scenario could involve the hydrolysis of this compound. In-situ FTIR and Raman monitoring would likely reveal a decrease in the intensity of the bands corresponding to the Sn-OOC-CF₃ linkage and the appearance of new bands associated with Sn-OH or Sn-O-Sn species. researchgate.netairccse.com

Interactive Data Table: Vibrational Modes of this compound

The following table outlines the expected vibrational frequencies for the key functional groups in this compound.

| Functional Group | Vibrational Mode | Expected FTIR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| C=O (Trifluoroacetate) | Asymmetric Stretch | 1650 - 1710 | 1650 - 1710 |

| C=O (Trifluoroacetate) | Symmetric Stretch | 1400 - 1450 | 1400 - 1450 |

| C-F | Stretch | 1100 - 1300 | Weak |

| Sn-O | Stretch | 550 - 650 | 550 - 650 |

| Sn-C | Asymmetric Stretch | 580 - 620 | 580 - 620 |

| Sn-C | Symmetric Stretch | 500 - 540 | 500 - 540 |

| C-H (Butyl) | Stretch | 2850 - 2960 | 2850 - 2960 |

X-ray Absorption Spectroscopy (XAS) for Oxidation State and Local Environment

X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique that provides detailed information about the electronic structure and local atomic environment of a specific element within a compound. For this compound, XAS at the tin K-edge or L₃-edge can elucidate the oxidation state of the tin atom and provide precise details about its coordination geometry. acs.orgspring8.or.jp The XAS spectrum is typically divided into two regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).

The XANES region, which is close to the absorption edge, is sensitive to the oxidation state and coordination geometry of the absorbing atom. acs.orgspring8.or.jp For this compound, the tin atom is expected to be in the +4 oxidation state. The position of the absorption edge in the Sn L₃-edge XANES spectrum is directly correlated with the oxidation state of the tin atom; a shift to higher energy indicates a higher oxidation state. The pre-edge features and the shape of the white line in the XANES spectrum can provide information about the symmetry of the tin coordination environment. researchgate.netsfedu.ru

The EXAFS region, extending several hundred eV above the absorption edge, contains information about the local atomic structure around the absorbing atom. Analysis of the EXAFS oscillations can determine the type, number, and distance of the neighboring atoms. For this compound, EXAFS analysis would provide precise measurements of the Sn-O and Sn-C bond lengths.

Detailed Research Findings:

In a mechanistic study, XAS can be used to follow changes in the tin center during a reaction. For example, if a reaction involves a change in the coordination number or a redox process at the tin atom, this would be directly observable in the XANES and EXAFS spectra. By comparing the spectra of the starting material, intermediates, and final products, a detailed picture of the transformations occurring at the tin center can be constructed.

Interactive Data Table: Expected XAS Parameters for this compound

This table presents the anticipated parameters that would be determined from an XAS analysis of this compound.

| Parameter | Technique | Expected Value/Information |

| Tin Oxidation State | XANES | +4 |

| Coordination Geometry | XANES | Information on tetrahedral or octahedral environment |

| Sn-O Bond Distance | EXAFS | ~2.1 - 2.3 Å |

| Sn-C Bond Distance | EXAFS | ~2.1 - 2.2 Å |

| Coordination Number | EXAFS | Determination of the number of oxygen and carbon neighbors |

Future Research Directions and Emerging Opportunities for Tin Dibutylditrifluoroacetate

The exploration of organotin compounds continues to present new avenues for scientific and industrial advancement. Among these, Tin dibutylditrifluoroacetate stands out as a compound with significant, yet largely untapped, potential. The unique combination of lipophilic butyl groups and strongly electron-withdrawing trifluoroacetate (B77799) moieties at the tin center suggests a rich and complex reactivity profile. Future research efforts are poised to unlock novel applications by focusing on key areas ranging from catalysis to materials science.

Concluding Remarks on the Academic Significance of Tin Dibutylditrifluoroacetate

Summary of Key Research Findings and Methodological Advancements

Research specifically focused on tin dibutylditrifluoroacetate has established its fundamental synthesis and has begun to explore its utility as a catalyst.

Synthesis and Characterization: A key methodological advancement has been the documented synthesis of this compound. The compound is prepared through the reaction of dibutyltin (B87310) oxide with trifluoroacetic acid in a toluene (B28343) solvent. This process involves azeotropic distillation to remove water, followed by stripping of the solvent to yield the final product. google.com

Reaction Scheme: (C₄H₉)₂SnO + 2 CF₃COOH → (C₄H₉)₂Sn(OOCF₃)₂ + H₂O